GW632046X

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

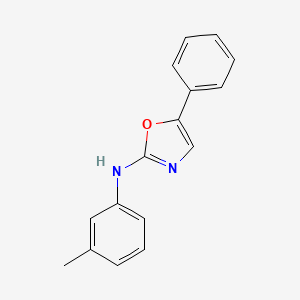

IUPAC Name |

N-(3-methylphenyl)-5-phenyl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C16H14N2O/c1-12-6-5-9-14(10-12)18-16-17-11-15(19-16)13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18) |

InChI Key |

XLGKHWGSIZWZNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

PNU-282987: A Technical Guide to its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a critical ligand-gated ion channel in the central and peripheral nervous systems.[1][2] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the diverse roles of α7 nAChR signaling. Functionally, the activation of these receptors by PNU-282987 has been shown to modulate neurotransmitter release, enhance synaptic plasticity, and confer neuroprotection. These properties underpin its investigation for therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and cognitive deficits.[3][4]

Core Mechanism of Action: Selective α7 nAChR Agonism

The primary mechanism of action of PNU-282987 is its function as an agonist at the α7 nAChR.[2][5] This receptor is a homopentameric channel, meaning it is composed of five identical α7 protein subunits. A key characteristic of the α7 nAChR is its exceptionally high permeability to calcium ions (Ca²⁺) relative to other cations.[6]

Upon binding, PNU-282987 stabilizes the receptor in an open conformation, creating a transmembrane pore. This opening permits the rapid influx of cations down their electrochemical gradient. While sodium (Na⁺) ions contribute to membrane depolarization, the significant influx of Ca²⁺ is the crucial initiating event for the majority of the downstream intracellular signaling cascades.[6]

Quantitative Pharmacological Profile

The efficacy and selectivity of PNU-282987 have been quantified through various assays. The data clearly demonstrates its high affinity for the α7 nAChR and significantly lower affinity for other neuronal receptors, ensuring its utility as a specific pharmacological probe.

| Parameter | Value | Receptor Target | Species/Preparation | Citation(s) |

| Binding Affinity (Kᵢ) | 26 nM | α7 nAChR | Rat | [2][5] |

| 27 nM | α7 nAChR | Rat brain homogenates | [1] | |

| 930 nM | 5-HT₃ Receptor | - | [2][5] | |

| Agonist Potency (EC₅₀) | 154 nM | α7 nAChR | - | [1] |

| Functional Antagonism (IC₅₀) | 4541 nM | 5-HT₃ Receptor | - | [1] |

| Selectivity | ≥ 60 µM (IC₅₀) | α1β1γδ & α3β4 nAChRs | - | [2] |

Downstream Signaling Pathways

The initial calcium transient triggered by PNU-282987 binding initiates a complex network of intracellular signaling pathways that mediate its diverse effects on neuronal function.

Calcium-Dependent Signaling

The influx of Ca²⁺ through the α7 nAChR is the primary trigger for downstream events.[6] This is amplified by two key mechanisms:

-

Voltage-Dependent Calcium Channels (VDCCs): The initial depolarization caused by cation influx can activate nearby VDCCs, leading to a larger and more sustained increase in intracellular calcium.[6]

-

Calcium-Induced Calcium Release (CICR): The initial Ca²⁺ influx can trigger the release of larger calcium stores from the endoplasmic reticulum (ER) through ryanodine (B192298) receptors (RyR) and inositol (B14025) trisphosphate receptors (IP₃R), dramatically amplifying the signal.[6][7][8]

This calcium signal activates numerous kinase cascades critical for neuronal function.

-

CaM-CaMKII-CREB Pathway: The rise in intracellular Ca²⁺ activates Calmodulin (CaM), which in turn activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). CaMKII can then phosphorylate the transcription factor CREB (cAMP response element-binding protein), a key regulator of genes involved in synaptic plasticity, learning, and memory.[3]

-

ERK/CREB Pathway: PNU-282987 can induce the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2).[9] Activated ERK can also translocate to the nucleus to phosphorylate CREB, linking this pathway to long-term changes in gene expression.[10]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a major pro-survival pathway in neurons. Activation of this pathway by PNU-282987 is a key mechanism behind its neuroprotective and anti-apoptotic effects observed in models of brain injury.[11]

-

Protein Kinase A (PKA) Pathway: In specific neuronal populations, such as at hippocampal mossy fiber terminals, the enhancement of neurotransmitter release by PNU-282987 has been shown to be dependent on the activity of PKA.[12]

-

NF-κB Inhibition: PNU-282987 exerts anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[13][14]

Key Effects on Neuronal Function

The activation of the above signaling cascades translates into significant modulation of neuronal and synaptic functions.

-

Enhanced Neurotransmitter Release: PNU-282987 robustly potentiates the release of key neurotransmitters. By activating presynaptic α7 nAChRs, it increases intracellular Ca²⁺ in the nerve terminal, enhancing the probability of vesicle fusion. This has been demonstrated for both excitatory (glutamate) and inhibitory (GABA) synapses.[2][4][12][15] The enhancement of glutamatergic transmission in the hippocampus is thought to contribute to its pro-cognitive effects.[12][15]

-

Neuroprotection: PNU-282987 demonstrates significant neuroprotective properties against a variety of insults, including oxygen-glucose deprivation and neurotoxin exposure.[16][17] This is achieved through the activation of pro-survival pathways like PI3K/Akt and the inhibition of apoptotic cell death.[11]

-

Modulation of Synaptic Plasticity and Cognition: By enhancing neurotransmitter release and activating transcription factors like CREB, PNU-282987 directly influences the mechanisms of synaptic plasticity that underlie learning and memory.[3]

Key Experimental Methodologies

The mechanism of PNU-282987 has been elucidated through several key experimental techniques.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of PNU-282987 for the α7 nAChR.

-

Protocol: Brain tissue homogenates (e.g., from rat) are incubated with a constant concentration of a radiolabeled, high-affinity α7 nAChR antagonist, such as [³H]methyllycaconitine ([³H]MLA).[1] Increasing concentrations of unlabeled PNU-282987 are added to the incubation. PNU-282987 competes with [³H]MLA for binding to the α7 nAChR. The radioactivity of the receptor-bound fraction is measured, and the concentration of PNU-282987 that displaces 50% of the bound radioligand (IC₅₀) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Whole-Cell Electrophysiology

-

Objective: To measure the effect of PNU-282987 on synaptic transmission.

-

Protocol: Whole-cell voltage-clamp recordings are established on a neuron (e.g., a hippocampal pyramidal neuron) in an acute brain slice.[12] An upstream pathway is stimulated with an electrode to evoke excitatory postsynaptic currents (eEPSCs). After establishing a stable baseline of eEPSC amplitudes, PNU-282987 is applied to the slice via bath perfusion. Changes in the eEPSC amplitude, frequency, and kinetics are recorded to determine the functional effect of α7 nAChR activation on synaptic strength.[12]

Calcium Imaging

-

Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]ᵢ) following PNU-282987 application.

-

Protocol: Neurons in culture or in brain slices are loaded with a calcium-sensitive fluorescent indicator dye, such as Fluo-4 AM.[18][19] The cells are then imaged using fluorescence microscopy to establish a baseline fluorescence level. PNU-282987 is applied, and the change in fluorescence intensity over time is recorded. An increase in fluorescence corresponds to a rise in [Ca²⁺]ᵢ, providing a direct measure of the receptor's ionotropic activity.[18]

Western Blotting

-

Objective: To measure the activation (phosphorylation) of downstream signaling proteins.

-

Protocol: Neuronal cultures or tissue samples are treated with PNU-282987 for a specific duration.[9][10] The cells are then lysed, and the total protein is extracted. Proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies specific for a phosphorylated protein (e.g., anti-phospho-ERK) and a total protein (e.g., anti-total-ERK). A secondary antibody conjugated to an enzyme is used for detection. The ratio of the phosphorylated protein to the total protein is quantified to determine the extent of pathway activation.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone | PLOS One [journals.plos.org]

- 8. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Presynaptic α7 Nicotinic Acetylcholine Receptors Enhance Hippocampal Mossy Fiber Glutamatergic Transmission via PKA Activation | Journal of Neuroscience [jneurosci.org]

- 13. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]

- 14. dovepress.com [dovepress.com]

- 15. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-282987: A Technical Guide to its Function as a Selective α7 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-282987, chemically known as N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride, is a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and on various immune cells, making it a significant therapeutic target for a range of pathologies.[4][5][6] PNU-282987 has been instrumental in elucidating the function of this receptor in cognitive processes, inflammation, and pain modulation. This document provides an in-depth overview of its pharmacological profile, core functions, mechanisms of action, and the experimental protocols used to characterize its effects.

Pharmacological Profile

PNU-282987 exhibits a high affinity and remarkable selectivity for the α7 nAChR subtype. Its binding characteristics have been quantified in multiple studies, demonstrating its utility as a specific pharmacological tool.

Table 1: Pharmacological Profile of PNU-282987

| Parameter | Receptor Target | Value | Notes |

|---|---|---|---|

| Binding Affinity (Ki) | α7 nAChR | 26 nM | Demonstrates high-affinity binding to the target receptor.[3][7] |

| Functional Activity (IC50) | α1β1γδ nAChR | ≥ 60 μM | Displays negligible blockade, indicating high selectivity.[7] |

| α3β4 nAChR | ≥ 60 μM | Displays negligible blockade, indicating high selectivity.[7] |

| Off-Target Binding (Ki) | 5-HT3 Receptor | 930 nM | Shows some affinity for the serotonin (B10506) 5-HT3 receptor, but at a much lower level than for α7 nAChR.[7] |

Core Functions and Mechanisms of Action

The function of PNU-282987 is defined by its activation of the α7 nAChR, which triggers distinct signaling cascades depending on the cell type and physiological context. Its primary functions can be categorized into neuroprotection/cognitive enhancement and anti-inflammatory effects.

Neuroprotection and Cognitive Enhancement

Activation of α7 nAChRs by PNU-282987 has been shown to improve cognitive function and protect neurons from various insults. This is particularly relevant for neurodegenerative diseases like Alzheimer's and psychiatric disorders such as schizophrenia.[5][8]

Mechanism of Action: In neuronal cells, the binding of PNU-282987 to α7 nAChRs, which are highly permeable to calcium ions (Ca²⁺), leads to an influx of Ca²⁺.[5] This influx activates downstream signaling pathways critical for synaptic plasticity and cell survival.

-

CaM-CaMKII-CREB Pathway: Increased intracellular Ca²⁺ activates Calmodulin (CaM), which in turn activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII phosphorylates the transcription factor CREB (cAMP response element-binding protein).[8] Phosphorylated CREB (p-CREB) then promotes the expression of genes encoding synaptic-associated proteins, thereby maintaining synaptic morphology and function.[8] Studies have demonstrated that PNU-282987 treatment increases the expression of CaMKII, CREB, and their phosphorylated forms.[8]

-

GABAergic Modulation: PNU-282987 enhances GABAergic synaptic activity in the hippocampus.[1] This modulation is believed to contribute to its ability to restore sensory gating deficits, a key endophenotype of schizophrenia.[1]

-

Anti-Apoptotic Effects: In models of Alzheimer's disease, PNU-282987 attenuates amyloid-beta (Aβ)-induced apoptosis in hippocampal neurons.[8] It also reduces the deposition of Aβ plaques in the hippocampus of transgenic mouse models.[8]

References

- 1. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. amsbio.com [amsbio.com]

- 4. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]

- 5. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 6. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

PNU282987: A Selective α7 Nicotinic Acetylcholine Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and periphery.[1][2] Its ability to specifically target the α7 nAChR has made it an invaluable tool for elucidating the physiological roles of this receptor and a promising therapeutic candidate for a range of neurological and inflammatory disorders. This technical guide provides a comprehensive overview of PNU282987, including its pharmacological properties, mechanism of action, key signaling pathways, and detailed experimental protocols for its use in research settings.

Introduction

The α7 nicotinic acetylcholine receptor is implicated in a variety of physiological processes, including learning, memory, and attention.[3] Dysregulation of α7 nAChR function has been linked to several disorders such as Alzheimer's disease, schizophrenia, and inflammatory conditions.[3][4] PNU282987, with its high selectivity for the α7 nAChR, offers a targeted approach to modulate the activity of this receptor.[1] This guide serves as a detailed resource for researchers utilizing PNU282987, providing essential data and methodologies to facilitate further investigation into its therapeutic potential.

Pharmacological Profile of PNU282987

PNU282987 exhibits a high affinity and selectivity for the α7 nAChR. Quantitative data from various studies are summarized below, highlighting its potency and selectivity profile.

Data Presentation: Quantitative Pharmacological Data

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 26 nM | Rat α7 nAChR | [1][2] |

| 27 nM | Rat brain homogenates (displacing MLA) | [5] | |

| Agonist Potency (EC50) | 154 nM | α7 nAChR | [5] |

| 47 - 80 nM | PC12 cells (ERK phosphorylation, in presence of PNU-120596) | [6] | |

| Antagonist Activity (IC50) | 4541 nM | 5-HT3 receptor | [5] |

| ≥ 60 µM | α1β1γδ and α3β4 nAChRs | [1] | |

| Selectivity | Inactive against a panel of 32 other receptors at 1 µM (except 5-HT3) | Various | [1] |

Mechanism of Action and Signaling Pathways

Upon binding to the α7 nAChR, PNU282987 stabilizes the open conformation of the ion channel, leading to an influx of cations, primarily Ca2+.[3][7] This increase in intracellular calcium triggers a cascade of downstream signaling events. Several key pathways have been identified to be modulated by α7 nAChR activation.

Signaling Pathways Activated by PNU282987

-

PI3K/Akt Pathway: Activation of α7 nAChR by agonists like PNU282987 can stimulate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[8][9] This pathway is crucial for promoting cell survival and inhibiting apoptosis.[8][9]

-

JAK2/STAT3 Pathway: The cholinergic anti-inflammatory pathway is mediated through the α7 nAChR, which can activate the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) pathway.[7] This leads to a reduction in the production of pro-inflammatory cytokines.[7]

-

ERK/CREB Pathway: PNU282987 has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB).[6][10][11] This pathway is critically involved in synaptic plasticity, learning, and memory.[10][12]

-

NF-κB Pathway: Activation of the α7 nAChR can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[7][13][14]

Visualization of Signaling Pathways

Caption: Signaling pathways activated by PNU282987 binding to the α7 nAChR.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide an overview of key experimental protocols involving PNU282987.

In Vivo Cognitive Enhancement Studies (Rodent Models)

This protocol is based on studies investigating the effects of PNU282987 on cognitive function in mice.[15][16]

Objective: To assess the impact of PNU282987 on learning and memory.

Materials:

-

PNU282987 (dissolved in 0.9% saline)

-

Experimental animals (e.g., mice)

-

Behavioral testing apparatus (e.g., Morris water maze, open-field arena)

Procedure:

-

Animal Habituation: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.

-

Drug Administration: Administer PNU282987 intraperitoneally (i.p.) at desired doses (e.g., 1, 3, and 5 mg/kg) at a specific time point before behavioral testing.[15] A vehicle control group (0.9% saline) should be included.

-

Behavioral Testing:

-

Open-Field Test: To assess motor activity, place the animal in the center of an open-field arena and record its movement for a defined period (e.g., 5 minutes).[15]

-

Morris Water Maze: To evaluate spatial learning and memory, train the animals to find a hidden platform in a circular pool of water over several days.[15] Administer PNU282987 before each training session. Retention of the memory can be tested in a probe trial where the platform is removed.

-

-

Data Analysis: Analyze parameters such as distance moved and time spent in the center of the open field, and escape latency and time spent in the target quadrant in the Morris water maze.

Visualization of Experimental Workflow

Caption: Workflow for in vivo cognitive assessment using PNU282987.

In Vitro Electrophysiology (Patch-Clamp Recording)

This protocol is a generalized procedure based on descriptions of electrophysiological studies on cultured neurons.[17]

Objective: To characterize the electrophysiological response of neurons to PNU282987.

Materials:

-

Cultured neurons (e.g., rat hippocampal neurons)

-

PNU282987 solution

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

External and internal recording solutions

Procedure:

-

Cell Preparation: Prepare cultured neurons on coverslips suitable for electrophysiological recording.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external recording solution.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Record baseline membrane currents and potentials.

-

-

Drug Application: Apply PNU282987 to the perfusion system at a known concentration.

-

Data Acquisition: Record the changes in membrane current or potential in response to PNU282987 application. To confirm the involvement of α7 nAChRs, the selective antagonist methyllycaconitine (B43530) (MLA) can be applied prior to PNU282987.[17]

-

Data Analysis: Analyze the amplitude, kinetics, and reversal potential of the PNU282987-evoked currents.

In Vitro Inflammation and Apoptosis Assays

These protocols are based on studies investigating the anti-inflammatory and anti-apoptotic effects of PNU282987.[12][18][19]

Objective: To determine the effect of PNU282987 on inflammatory responses and apoptosis in cell culture models.

Materials:

-

Relevant cell lines (e.g., macrophages, neuronal cells)

-

PNU282987

-

Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

-

Apoptosis-inducing agent (e.g., Aβ oligomers)

-

Reagents for measuring cytokines (e.g., ELISA kits)

-

Reagents for detecting apoptosis (e.g., Annexin V/PI staining kit, TUNEL assay kit)

Procedure for Anti-inflammatory Assay:

-

Cell Culture and Treatment: Culture macrophages and pre-treat with PNU282987 for a specified duration.

-

Inflammatory Challenge: Stimulate the cells with LPS to induce an inflammatory response.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.[18]

-

Analysis of Signaling Pathways: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB or JAK2/STAT3 pathways.[13][14]

Procedure for Anti-apoptosis Assay:

-

Cell Culture and Treatment: Culture neuronal cells and treat with an apoptosis-inducing agent in the presence or absence of PNU282987.[12]

-

Apoptosis Detection:

-

Analysis of Apoptotic Markers: Analyze the expression of apoptosis-related proteins such as cleaved caspase-3 by Western blotting.[9]

Conclusion

PNU282987 is a powerful research tool and a promising therapeutic lead due to its high selectivity for the α7 nAChR. This guide has provided a comprehensive overview of its pharmacological properties, the intricate signaling pathways it modulates, and detailed experimental protocols for its application. The presented data and methodologies aim to support the scientific community in further exploring the multifaceted roles of the α7 nAChR and the therapeutic potential of its selective agonists.

References

- 1. rndsystems.com [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 4. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]

- 14. dovepress.com [dovepress.com]

- 15. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of an Alpha7 Nicotinic Receptor Agonist and Stress on Spatial Memory in an Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

PNU-282987: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-282987, chemically known as N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide, is a potent and highly selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][4] Its discovery has spurred significant research into the therapeutic potential of targeting the α7 nAChR for a range of central nervous system disorders, including schizophrenia and Alzheimer's disease, as well as inflammatory conditions.[5][6][7] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of PNU-282987, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Structure-Activity Relationship

PNU-282987 was identified through a high-throughput screening of a benzamide (B126) library, which led to the discovery of quinuclidine (B89598) benzamides as a novel class of α7 nAChR agonists.[5] The structure-activity relationship (SAR) studies revealed that the quinuclidine moiety and the substituted benzamide are crucial for its potent and selective activity at the α7 nAChR, distinguishing it from its structural homolog, the 5-HT3 receptor.[5]

Synthesis

The synthesis of PNU-282987 is achieved through a straightforward amide coupling reaction. The key starting materials are (R)-3-aminoquinuclidine and 4-chlorobenzoyl chloride. The reaction is typically carried out in an inert solvent, such as ether, at ambient temperature. The resulting product is the hydrochloride salt of PNU-282987, which can be purified by recrystallization.

Reaction Scheme:

(R)-3-aminoquinuclidine + 4-chlorobenzoyl chloride → N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride

Biological Activity and Selectivity

PNU-282987 is a highly potent and selective agonist for the rat α7 nAChR.[7] It exhibits negligible activity at other nAChR subtypes, such as α1β1γδ and α3β4, and a wide range of other receptors, with the exception of the 5-HT3 receptor, for which it has a significantly lower affinity.[2][8]

Table 1: In Vitro Pharmacological Profile of PNU-282987

| Parameter | Receptor/Channel | Species | Value | Reference |

| Ki | α7 nAChR | Rat | 26 nM | [2][8] |

| Ki | α7 nAChR | Rat | 27 nM | [1] |

| EC50 | α7 nAChR | Rat | 154 nM | [1] |

| IC50 | α1β1γδ nAChR | - | ≥ 60 µM | [2][8] |

| IC50 | α3β4 nAChR | - | ≥ 60 µM | [2][8] |

| Ki | 5-HT3 Receptor | - | 930 nM | [2][7][8] |

| IC50 | 5-HT3 Receptor | - | 4541 nM | [1] |

Signaling Pathways

The activation of α7 nAChRs by PNU-282987 triggers several downstream signaling cascades that are believed to mediate its neuroprotective and cognitive-enhancing effects. Two of the most extensively studied pathways are the PI3K-Akt and the CaM-CaMKII-CREB signaling pathways.

PI3K-Akt Signaling Pathway

Activation of the α7 nAChR by PNU-282987 has been shown to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is crucial for promoting cell survival and inhibiting apoptosis.[9][10][11] The anti-apoptotic effects of PNU-282987 are thought to be mediated, at least in part, through this mechanism.[2]

Caption: PNU-282987-mediated activation of the PI3K-Akt signaling pathway.

CaM-CaMKII-CREB Signaling Pathway

PNU-282987 has also been demonstrated to activate the calmodulin (CaM)-calmodulin-dependent protein kinase II (CaMKII)-cAMP response element-binding protein (CREB) signaling pathway.[6][12][13] This pathway is critically involved in synaptic plasticity, learning, and memory.[6][13] The cognitive-enhancing effects of PNU-282987 are likely mediated through the modulation of this pathway.[6][12]

Caption: PNU-282987-mediated activation of the CaM-CaMKII-CREB signaling pathway.

Experimental Protocols

Synthesis of PNU-282987 Hydrochloride

Materials:

-

(R)-3-aminoquinuclidine

-

4-chlorobenzoyl chloride

-

Anhydrous diethyl ether

-

Nitrogen gas

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve (R)-3-aminoquinuclidine (1.0 equivalent) in anhydrous diethyl ether.

-

To this stirred solution, add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise at room temperature.

-

After the addition is complete, stir the reaction mixture at ambient temperature for 16 hours.

-

The resulting white precipitate, PNU-282987 hydrochloride, is collected by vacuum filtration.

-

The crude product is washed with diethyl ether and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/isopropyl ether.

α7 nAChR Radioligand Binding Assay

Materials:

-

Cell membranes prepared from cells expressing the α7 nAChR (e.g., GH4C1 cells)

-

[³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin as the radioligand

-

PNU-282987 or other test compounds

-

Assay buffer (e.g., Tris-HCl buffer)

-

Glass fiber filters

-

Scintillation counter or gamma counter

Procedure:

-

Prepare serial dilutions of PNU-282987 and control compounds in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound or vehicle.

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay using FLIPR (Fluorometric Imaging Plate Reader)

Materials:

-

Cells stably expressing the α7 nAChR (e.g., SH-SY5Y or transfected HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

PNU-282987 or other test compounds

-

FLIPR instrument

Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time at 37°C.

-

Prepare serial dilutions of PNU-282987 and control compounds in the assay buffer in a separate compound plate.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will measure the baseline fluorescence of the cells and then add the test compounds from the compound plate to the cell plate.

-

The fluorescence intensity is monitored over time to measure the change in intracellular calcium concentration upon agonist addition.

-

The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the change in fluorescence against the agonist concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Evaluation of alpha7 nicotinic acetylcholine receptor agonists and positive allosteric modulators using the parallel oocyte electrophysiology test station - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. cusabio.com [cusabio.com]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - Figure f13 | Aging [aging-us.com]

PNU-282987 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a ligand-gated ion channel widely expressed in the central nervous system and periphery. Activation of α7-nAChR by PNU-282987 triggers a cascade of downstream signaling events that are implicated in a range of physiological processes, including immunomodulation, neuronal survival, and cognitive function. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by PNU-282987, with a focus on the JAK2/STAT3, PI3K/Akt, MAPK/ERK, and CaM-CaMKII-CREB pathways. This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and includes visualizations of the signaling cascades to facilitate a deeper understanding of the molecular mechanisms of PNU-282987.

Core Signaling Pathways Activated by PNU-282987

PNU-282987 exerts its effects by binding to and activating the α7-nAChR, leading to the modulation of several key intracellular signaling pathways.

The JAK2/STAT3 Pathway: A Hub for Anti-Inflammatory Responses

The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is a principal mediator of the anti-inflammatory effects of PNU-282987. Activation of the α7-nAChR by PNU-282987 leads to the recruitment and phosphorylation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then translocates to the nucleus, where it regulates the transcription of genes involved in the inflammatory response, notably suppressing the production of pro-inflammatory cytokines.

dot

PNU-282987-Mediated JAK2/STAT3 Signaling Pathway

The PI3K/Akt Pathway: Promoting Cell Survival and Neuroprotection

The Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling cascade is crucial for cell survival, proliferation, and growth. PNU-282987 has been shown to activate this pathway, contributing to its neuroprotective and anti-apoptotic effects. Upon activation of α7-nAChR, PI3K is stimulated to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell survival.

dot

PNU-282987-Mediated PI3K/Akt Signaling Pathway

The MAPK/ERK Pathway: Modulating Neuronal Plasticity and Cognition

The Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway is another critical signaling route activated by PNU-282987, playing a significant role in neuronal plasticity, learning, and memory. Activation of α7-nAChR initiates a signaling cascade that leads to the phosphorylation and activation of ERK1/2. Activated ERK can then phosphorylate various cytoplasmic and nuclear substrates, including transcription factors that regulate gene expression involved in synaptic function and cognitive processes.

dot

PNU282987: A Selective α7 Nicotinic Acetylcholine Receptor Agonist and its Pivotal Role in the Cholinergic Anti-inflammatory Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cholinergic anti-inflammatory pathway (CAP) is a crucial neuro-immune regulatory mechanism that controls systemic and local inflammation. A key component of this pathway is the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), which, when activated, leads to a reduction in the production of pro-inflammatory cytokines. PNU282987 has emerged as a highly selective and potent agonist for the α7 nAChR, demonstrating significant therapeutic potential in a variety of preclinical inflammatory disease models. This technical guide provides a comprehensive overview of the role of PNU282987 in the cholinergic anti-inflammatory pathway, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling cascades.

Introduction to the Cholinergic Anti-inflammatory Pathway

The cholinergic anti-inflammatory pathway is a physiological mechanism by which the nervous system, through the vagus nerve, modulates the immune response.[1] Acetylcholine (ACh), the principal neurotransmitter of the vagus nerve, interacts with α7 nAChRs expressed on various immune cells, most notably macrophages, to inhibit the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This pathway represents a homeostatic mechanism to control inflammation and has become a significant target for therapeutic intervention in a range of inflammatory and autoimmune diseases.[3]

PNU282987: A Selective α7 nAChR Agonist

PNU282987 is a small molecule that acts as a potent and selective agonist for the α7 nicotinic acetylcholine receptor.[4] Its high affinity and selectivity for the α7 nAChR make it an invaluable tool for studying the cholinergic anti-inflammatory pathway and a promising candidate for drug development.

Pharmacological Profile of PNU282987

Quantitative data on the binding affinity and functional potency of PNU282987 are crucial for understanding its pharmacological profile. The following table summarizes key parameters from various studies.

| Parameter | Value | Receptor/System | Reference |

| Ki | 26 nM | α7 nAChR | [4] |

| Ki | 27 nM | α7 nAChR (rat brain homogenates) | |

| EC50 | 154 nM | α7 nAChR | [1] |

| IC50 | ≥ 60 μM | α1β1γδ and α3β4 nAChRs | [4] |

| Ki | 930 nM | 5-HT3 receptor | [4] |

| IC50 | 4541 nM | 5-HT3 receptor | [1] |

In Vitro and In Vivo Anti-inflammatory Effects

PNU282987 has demonstrated significant anti-inflammatory effects in a variety of experimental models. Treatment with PNU282987 has been shown to reduce the levels of key pro-inflammatory cytokines.

| Inflammatory Model | Cytokine(s) Inhibited | Key Findings | Reference |

| LPS-stimulated RAW264.7 macrophages | IL-6 | Significantly reduced the expression of IL-6 gene and protein. | [5] |

| LPS-induced sepsis in rats | TNF-α, IL-1β | Significantly downregulated systemic levels of TNF-α and IL-1β. | [6] |

| DSS-induced colitis in mice | TNF-α, IL-6, IL-1β | Suppressed the secretion of multiple pro-inflammatory factors. | [1] |

| Sepsis-induced acute kidney injury in rats | TNF-α, IL-6 | Reduced the levels of systemic inflammatory factors. | [6] |

| 6-Hydroxydopamine-induced neuroinflammation in rats | TNF-α, IL-1β | Suppressed the expression of related inflammatory cytokines. | [5] |

| Alternaria-induced airway inflammation in mice | IL-1β, IL-6, TNF-α | Reduced levels of pro-inflammatory cytokines. |

Mechanism of Action: Signaling Pathways

PNU282987 exerts its anti-inflammatory effects by activating the α7 nAChR, which in turn modulates intracellular signaling cascades that regulate the expression of inflammatory genes. The two primary pathways implicated are the NF-κB and JAK2/STAT3 signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines.

Activation of the α7 nAChR by PNU282987 has been shown to inhibit the NF-κB signaling pathway.[7] This inhibition can occur through the suppression of IκB phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.[1]

Activation of the JAK2/STAT3 Pathway

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another key signaling cascade modulated by α7 nAChR activation.[8][9] Upon binding of PNU282987 to the α7 nAChR, JAK2 is recruited and activated, which in turn phosphorylates STAT3. Phosphorylated STAT3 then translocates to the nucleus, where it can act as a negative regulator of inflammation, in part by upregulating the expression of anti-inflammatory molecules.[9]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly used to investigate the effects of PNU282987.

Cell Culture of RAW 264.7 Macrophages

The RAW 264.7 cell line is a widely used in vitro model for studying macrophage function and inflammation.

-

Materials:

-

RAW 264.7 cell line (e.g., ATCC TIB-71)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell scraper

-

Sterile cell culture flasks (T-75) and plates (6-well, 96-well)

-

Humidified incubator (37°C, 5% CO2)

-

-

Protocol:

-

Maintain RAW 264.7 cells in T-75 flasks with complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

For passaging, when cells reach 70-80% confluency, aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of pre-warmed Trypsin-EDTA and incubate for 2-5 minutes at 37°C to detach the cells. Gently tap the flask to aid detachment. Alternatively, use a cell scraper.

-

Neutralize the trypsin by adding 5-7 mL of complete DMEM.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete DMEM and seed into new flasks or plates at the desired density.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a sensitive and specific method for quantifying cytokine concentrations in cell culture supernatants or biological fluids.

-

Materials:

-

ELISA plate (96-well, high-binding)

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine)

-

Recombinant cytokine standard

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5)

-

Assay diluent (e.g., PBS with 10% FBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

-

-

Protocol:

-

Coat the ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay diluent for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add the biotinylated detection antibody diluted in assay diluent and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate five times.

-

Add TMB substrate and incubate in the dark until a color develops (5-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the cytokine concentrations in the samples.

-

Western Blotting for NF-κB and STAT3 Phosphorylation

Western blotting allows for the detection and semi-quantification of specific proteins, including the phosphorylated forms of signaling molecules like NF-κB and STAT3.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with PNU282987 and/or an inflammatory stimulus (e.g., LPS).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Immunofluorescence Staining for α7nAChR

Immunofluorescence allows for the visualization of the subcellular localization of proteins like the α7 nAChR.

-

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against α7 nAChR

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

-

-

Protocol:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block with blocking buffer for 1 hour.

-

Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Visualize the staining using a fluorescence microscope.

-

Calcium Imaging with Fura-2 AM

Calcium imaging is used to measure changes in intracellular calcium concentrations upon receptor activation.

-

Materials:

-

Cells grown on glass-bottom dishes or coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

-

-

Protocol:

-

Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

-

Mount the dish or coverslip on the microscope stage.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Add PNU282987 to the cells and continue to acquire images to record the change in fluorescence.

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.

-

Conclusion and Future Directions

PNU282987 has proven to be a powerful tool for elucidating the mechanisms of the cholinergic anti-inflammatory pathway. Its high selectivity for the α7 nAChR has enabled researchers to specifically probe the role of this receptor in modulating inflammation. The consistent findings of reduced pro-inflammatory cytokine production across various preclinical models highlight its therapeutic potential for a wide range of inflammatory diseases.

Future research should focus on translating these promising preclinical findings into clinical applications. This will involve rigorous safety and efficacy studies in humans. Furthermore, a deeper understanding of the downstream signaling events and the potential for biased agonism at the α7 nAChR could lead to the development of even more refined and effective therapeutics targeting the cholinergic anti-inflammatory pathway. The continued investigation of PNU282987 and similar compounds will undoubtedly pave the way for novel treatments for inflammatory and autoimmune disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. moodle2.units.it [moodle2.units.it]

- 4. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 5. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arigobio.com [arigobio.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

PNU282987 and Its Modulation of JAK2-STAT3 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU282987, a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), has emerged as a significant pharmacological tool for investigating the cholinergic anti-inflammatory pathway and its influence on various cellular processes. A key signaling cascade implicated in the actions of PNU282987 is the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The JAK2-STAT3 pathway is a critical regulator of cellular proliferation, differentiation, survival, and inflammation. This technical guide provides an in-depth overview of the interplay between PNU282987 and the JAK2-STAT3 signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The modulation of JAK2-STAT3 signaling by PNU282987 is context-dependent, exhibiting both activatory and inhibitory effects, which underscores its complex pharmacological profile and therapeutic potential in a range of diseases, from inflammatory conditions to neurological disorders.

Introduction to PNU282987

PNU282987 is a highly selective and potent agonist of the α7 nicotinic acetylcholine receptor (α7nAChR)[1][2]. Its selectivity for the α7 subtype over other nAChR subtypes makes it an invaluable tool for elucidating the specific roles of this receptor in physiological and pathological processes.

Pharmacological Profile

The affinity and selectivity of PNU282987 for the α7nAChR have been characterized in various studies.

| Parameter | Value | Reference |

| Ki (α7 nAChR) | 26 nM | [1][2] |

| IC50 (α1β1γδ nAChR) | ≥ 60 μM | [1][2] |

| IC50 (α3β4 nAChR) | ≥ 60 μM | [1][2] |

| Ki (5-HT3 receptor) | 930 nM | [1][2] |

The JAK2-STAT3 Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. This pathway plays a crucial role in mediating cellular responses such as inflammation, proliferation, differentiation, and apoptosis. The JAK2-STAT3 cascade is a well-characterized component of this family.

The canonical activation of the JAK2-STAT3 pathway is initiated by the binding of a ligand, such as Interleukin-6 (IL-6), to its corresponding receptor on the cell surface. This ligand-receptor interaction induces receptor dimerization, which in turn brings the associated JAK2 proteins into close proximity, leading to their autophosphorylation and activation. The activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT3 proteins. STAT3 monomers are recruited to these phosphorylated sites via their SH2 domains and are subsequently phosphorylated by JAK2 at a critical tyrosine residue (Tyr705).

Phosphorylated STAT3 (p-STAT3) monomers then dissociate from the receptor and form homodimers (or heterodimers with other STAT proteins). These p-STAT3 dimers translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

Figure 1: The canonical JAK2-STAT3 signaling pathway.

PNU282987's Modulation of JAK2-STAT3 Signaling

The interaction between PNU282987, via α7nAChR activation, and the JAK2-STAT3 pathway is multifaceted and appears to be highly dependent on the cellular context and the presence of other signaling molecules.

Inhibition of Cytokine-Induced STAT3 Phosphorylation

In inflammatory contexts, activation of α7nAChR by PNU282987 has been shown to inhibit the JAK2-STAT3 pathway, thereby exerting an anti-inflammatory effect. For instance, in a model of psoriasis-like inflammation, PNU282987 treatment inhibited the IL-6 and IL-22-induced phosphorylation of STAT3 in HaCaT keratinocytes[3]. This inhibitory action is a key mechanism of the cholinergic anti-inflammatory pathway.

Activation of JAK2-STAT3 Signaling

Conversely, in other cellular systems, PNU282987 has been reported to activate the JAK2-STAT3 pathway. This activation can lead to neuroprotective effects or modulate metabolic processes. For example, in a murine model of intracerebral hemorrhage, an α7nAChR agonist increased the expression of activated JAK2 and STAT3, which was associated with reduced neuroinflammation[4]. Furthermore, chronic treatment with PNU282987 was found to enhance the phosphorylation of STAT3 in skeletal muscle, adipose tissue, and the liver in normal mice, leading to improved insulin (B600854) sensitivity[4]. The direct mechanism of how α7nAChR activation leads to JAK2 phosphorylation is still under investigation, with some evidence suggesting a potential direct interaction or the formation of a heterodimeric complex between the receptor and JAK2[4].

Figure 2: PNU282987's modulatory effect on JAK2-STAT3 signaling.

Quantitative Data on PNU282987's Effect on JAK2-STAT3 Signaling

The following tables summarize quantitative data from various studies investigating the effects of PNU282987.

In Vitro Studies

| Cell Line | Treatment | Concentration(s) of PNU282987 | Effect on p-STAT3 (Tyr705) | Reference |

| HaCaT | IL-6 (25 ng/ml) | 0.1, 0.5, 1 μM | Dose-dependent inhibition | [3] |

| HaCaT | IL-22 (25 ng/ml) | 0.1, 0.5, 1 μM | Dose-dependent inhibition | [3] |

| C2C12 myotubes | - | Not specified | Increased glucose uptake by 25% (abrogated by STAT3 inhibitor S3I-201) | [4] |

| Primary cortical neurons | Oxygen-glucose deprivation/reperfusion | 1, 10, 100 μM | Dose-dependent neuroprotection |

In Vivo Studies

| Animal Model | Administration Route | Dosage of PNU282987 | Effect on JAK2-STAT3 Pathway | Outcome | Reference |

| Normal Mice | Chronic treatment | 0.53 mg/kg/day | Enhanced STAT3 phosphorylation in muscle, adipose tissue, and liver | Enhanced insulin sensitivity | [4] |

| Imiquimod-induced psoriatic mice | - | Not specified | Inhibited STAT3 phosphorylation in skin lesions | Alleviated psoriasis-like inflammation | [3] |

| Mice with cardiac remodeling | Intraperitoneal injection | 0.5, 1.0, 3.0 mg/kg | Decreased p-JAK2/JAK2 and p-STAT3/STAT3 ratios in myocardial tissue | Improved cardiac function | [5] |

| Rats with sepsis-induced acute kidney injury | - | Not specified | Increased expression of Foxp3 and CTLA-4 (downstream of STAT3) | Ameliorated kidney injury | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of PNU282987 on JAK2-STAT3 signaling.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is designed to assess the effect of PNU282987 on IL-6-induced STAT3 phosphorylation in a cell line such as HaCaT keratinocytes.

Materials:

-

HaCaT cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

PNU282987 (stock solution in DMSO)

-

Recombinant Human IL-6

-

Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% w/v non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-GAPDH

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed HaCaT cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat cells with varying concentrations of PNU282987 (e.g., 0.1, 0.5, 1 µM) or vehicle (DMSO) for 12 hours.

-

Stimulate the cells with IL-6 (e.g., 25 ng/mL) for 30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100 µL of RIPA buffer per well.

-

Scrape cell lysates and transfer to microcentrifuge tubes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total STAT3 and GAPDH as loading controls.

-

Quantify band intensities using densitometry software.

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. openworks.mdanderson.org [openworks.mdanderson.org]

- 4. Chronic exposure to nicotine enhances insulin sensitivity through α7 nicotinic acetylcholine receptor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PNU282987对å°é¼ å¿èéå¡çæ¹åä½ç¨å对JAK2/STAT3ä¿¡å·éè·¯çå½±å [journal.china-pharmacy.com]

- 6. biorxiv.org [biorxiv.org]

The Interaction of PNU-282987 with 5-HT3 Receptors: A Technical Guide

Abstract

PNU-282987 is widely recognized and utilized in neuroscience research as a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). Its role in modulating cholinergic pathways has been instrumental in studies related to cognitive function and neurological disorders. However, a comprehensive understanding of any pharmacological tool requires characterizing its full receptor profile, including secondary or "off-target" interactions. This technical guide provides an in-depth analysis of the interaction between PNU-282987 and the 5-hydroxytryptamine type 3 (5-HT3) receptor, a structurally related ligand-gated ion channel. This document consolidates quantitative binding and functional data, details relevant experimental protocols, and presents key concepts through visual diagrams to offer a complete resource for researchers employing this compound.

Quantitative Pharmacological Data

The interaction of PNU-282987 with the 5-HT3 receptor is characterized by moderate affinity and functional antagonism. While its primary activity is as an agonist at the α7 nAChR, its effects on the 5-HT3 receptor are inhibitory. The following tables summarize the key quantitative metrics from radioligand binding and functional assays, placing the 5-HT3 interaction in the context of its primary target affinity.

Table 1: PNU-282987 Binding Affinity (Ki)

| Receptor Target | Species | Ki (nM) | Reference |

|---|---|---|---|

| 5-HT3 Receptor | Not Specified | 930 | [1][2] |

| α7 nAChR | Rat | 26 - 27 |[1][2][3][4] |

Table 2: PNU-282987 Functional Activity (IC50/EC50)

| Receptor Target | Activity Type | Species | Value (nM) | Reference |

|---|---|---|---|---|

| 5-HT3 Receptor | Functional Antagonist | Not Specified | IC50 = 4541 | [3][4][5] |

| α7 nAChR | Agonist | Rat | EC50 = 154 |[3][4][5] |

These data illustrate a clear selectivity profile. PNU-282987 is approximately 35 times more potent in binding to the α7 nAChR compared to the 5-HT3 receptor (Ki of 26 nM vs. 930 nM).[1][2] Functionally, it acts as an agonist at its primary target while serving as an antagonist at the 5-HT3 receptor.[3][4][5]

Mechanism of Action at the 5-HT3 Receptor

The 5-HT3 receptor is a cys-loop ligand-gated ion channel that, upon binding to its endogenous ligand serotonin (B10506) (5-HT), opens a non-selective cation channel, leading to rapid depolarization of the neuron. PNU-282987 acts as a functional antagonist at this receptor.[3][4][5] This means it inhibits the flow of ions that is normally induced by serotonin. While the precise binding site (orthosteric or allosteric) is not definitively detailed in the provided literature, its functional antagonism prevents the downstream cellular response to serotonin at this receptor subtype.

Figure 1. Simplified signaling pathway of 5-HT3 receptor activation and its inhibition by PNU-282987.

Experimental Protocols

The determination of affinity and functional activity of PNU-282987 at 5-HT3 receptors involves standard pharmacological assays. Below are detailed, representative protocols.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding experiment to determine the binding affinity (Ki) of PNU-282987 for the 5-HT3 receptor.

-

Preparation of Receptor Source:

-

Culture HEK293 cells stably expressing the human 5-HT3A receptor subtype.

-

Harvest cells and prepare a membrane homogenate via sonication or Dounce homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer and determine the total protein concentration (e.g., using a BCA or Bradford assay).

-

-

Competitive Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of a high-affinity 5-HT3 receptor radioligand (e.g., 0.5 nM [3H]granisetron).

-

Increasing concentrations of the unlabeled competitor, PNU-282987 (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

A constant amount of membrane preparation (e.g., 50-100 µg of protein).

-

Assay buffer to a final volume of 250 µL.

-

-

For determining non-specific binding, prepare a set of tubes containing the radioligand and a saturating concentration of a known 5-HT3 antagonist (e.g., 10 µM ondansetron).

-

For determining total binding, prepare a set of tubes with only the radioligand and membrane preparation.

-

-

Incubation and Termination:

-

Incubate all tubes at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters three times with ice-cold wash buffer to remove any non-specifically bound ligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the PNU-282987 concentration.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of PNU-282987 that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Electrophysiology Assay for Functional Antagonism (IC50)

This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the functional inhibition of 5-HT3 receptors by PNU-282987.

Figure 2. Experimental workflow for determining the functional IC50 of PNU-282987 at 5-HT3 receptors.

-

Cell Preparation:

-

Plate HEK293 cells expressing 5-HT3A receptors onto glass coverslips 24-48 hours before the experiment.

-

-

Recording Setup:

-

Transfer a coverslip to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3).

-

Use borosilicate glass pipettes (resistance 3-5 MΩ) filled with an internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, pH 7.3).

-

-

Data Acquisition:

-

Establish a whole-cell patch-clamp recording from a single cell, clamping the membrane potential at -60 mV.

-

Apply a near-EC50 concentration of serotonin for 2-3 seconds to elicit a control inward current.

-

After the current returns to baseline, pre-incubate the cell with a specific concentration of PNU-282987 for 1-2 minutes.

-

Co-apply the same concentration of serotonin along with PNU-282987 and record the resulting current.

-

Perform a washout step by perfusing with the external solution until the serotonin-induced current returns to its original control amplitude.

-

Repeat this process for a range of PNU-282987 concentrations (e.g., from 1 nM to 100 µM).

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the absence (I_control) and presence (I_inhibited) of each concentration of PNU-282987.

-

Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (I_inhibited / I_control)) * 100.

-

Plot the percentage of inhibition against the logarithm of the PNU-282987 concentration.

-

Fit the resulting dose-response curve with a non-linear regression model to determine the IC50 value.

-

Research Implications and Considerations

The dual activity of PNU-282987 as a high-potency α7 nAChR agonist and a moderate-potency 5-HT3 receptor antagonist is a critical consideration for experimental design and data interpretation.

Figure 3. Logical relationship of PNU-282987 with its primary and secondary receptor targets.

-

Concentration-Dependent Effects: At concentrations typically used to selectively activate α7 nAChRs (e.g., <300 nM), the effect on 5-HT3 receptors is likely to be minimal. However, at higher concentrations (in the micromolar range), significant blockade of 5-HT3 receptors can be expected.[1][3] Researchers must be cautious when using PNU-282987 at concentrations exceeding its EC50 for α7, as off-target effects at 5-HT3 receptors may confound results.

-

Therapeutic Potential: In some contexts, the dual antagonism of 5-HT3 receptors could be therapeutically synergistic with α7 nAChR agonism. For instance, 5-HT3 antagonists are established anti-emetics, and α7 agonism is explored for pro-cognitive effects. This dual profile could be advantageous or disadvantageous depending on the specific application.

-

Experimental Controls: When studying phenomena potentially mediated by α7 nAChRs using PNU-282987, it may be prudent to include control experiments with a selective 5-HT3 antagonist (like ondansetron) to rule out contributions from 5-HT3 receptor blockade, especially if high concentrations of PNU-282987 are used.

Conclusion

PNU-282987 is a potent and selective α7 nAChR agonist. However, it is not devoid of off-target activity. This guide confirms that PNU-282987 binds to and functionally antagonizes the 5-HT3 receptor with moderate potency (Ki = 930 nM, IC50 = 4541 nM).[1][3][5] This interaction is significantly weaker than its primary activity at α7 nAChRs. For professionals in research and drug development, awareness of this secondary pharmacology is essential for the rigorous design of experiments and the accurate interpretation of results, ensuring that observed effects are correctly attributed to the intended molecular target.

References

Preclinical Profile of PNU-282987: A Selective α7 Nicotinic Acetylcholine Receptor Agonist for Neuroprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies investigating the neuroprotective potential of PNU-282987, a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). The activation of this receptor has emerged as a promising therapeutic strategy for a range of neurological disorders characterized by neuronal damage and inflammation. This document synthesizes key findings, details experimental methodologies, and visualizes the underlying mechanisms of action to support further research and development in this area.

Parkinson's Disease (PD) Models